(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Nicotinic acetylcholine receptor β3-adrenoceptor Enantiomeric selectivity

(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1260613-92-0, MW 237.13, C₉H₁₄Cl₂N₂O) is a chiral, enantiopure heterocyclic building block comprising a pyridine ring linked via an ether bridge to the (R)-configured pyrrolidine moiety. It serves as a key intermediate in the synthesis of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and has been cited as a structural probe for Nav1.7 sodium channel modulator development.

Molecular Formula C9H14Cl2N2O
Molecular Weight 237.12 g/mol
CAS No. 1260613-92-0
Cat. No. B1401275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride
CAS1260613-92-0
Molecular FormulaC9H14Cl2N2O
Molecular Weight237.12 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=N2.Cl.Cl
InChIInChI=1S/C9H12N2O.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2;2*1H/t8-;;/m1../s1
InChIKeyXCFDMDXPWYTJMB-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride (CAS 1260613-92-0): Chiral Pyridyl Ether Building Block for nAChR and Ion Channel Ligand Development


(R)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS 1260613-92-0, MW 237.13, C₉H₁₄Cl₂N₂O) is a chiral, enantiopure heterocyclic building block comprising a pyridine ring linked via an ether bridge to the (R)-configured pyrrolidine moiety . It serves as a key intermediate in the synthesis of ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, and has been cited as a structural probe for Nav1.7 sodium channel modulator development . The dihydrochloride salt form enhances aqueous solubility for biological assay preparation, while the defined (R)-stereochemistry enables reproducible structure-activity relationship (SAR) studies .

Why (R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Cannot Be Replaced by Its (S)-Enantiomer, 3-Pyridyl Regioisomer, or Free Base in nAChR-Focused Research Programs


The (R)-2-(pyrrolidin-3-yloxy)pyridine scaffold occupies a distinct pharmacological space that is not interchangeable with its closest analogs. The (S)-enantiomer (SR-59119A, CAS 1029715-21-6) is a pharmacologically characterized β₃-adrenoceptor agonist with published efficacy in human myometrium and colonic motility assays , while the (R)-form is employed for nAChR and ion channel ligand development—two entirely divergent target profiles. The 3-pyridyl regioisomer (3-((R)-pyrrolidin-3-yloxy)pyridine, CHEMBL10260) demonstrates IC₅₀ = 45 nM at α4β2 nAChR in radioligand displacement assays , whereas the 2-pyridyl substitution alters the hydrogen-bond acceptor geometry of the pyridine nitrogen, which published SAR establishes as a critical determinant of nAChR subtype selectivity . The free base form (CAS 927691-31-4) lacks the aqueous solubility of the dihydrochloride salt, limiting its direct use in biological assay preparation without additional formulation steps . These orthogonal differences in target engagement, regioisomeric pharmacophore geometry, and salt-form physicochemical properties mean that generic substitution would invalidate SAR reproducibility and confound biological interpretation.

Quantitative Differentiation Evidence for (R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride vs. Closest Analogs


Enantiomer Pharmacological Divergence: (R)-nAChR Probe vs. (S)-β₃-Adrenoceptor Agonist SR-59119A

The (S)-enantiomer (SR-59119A, CAS 1029715-21-6) is a well-characterized β₃-adrenoceptor agonist. In human near-term myometrium strips, SR-59119A inhibited spontaneous contractions with Emax = 52 ± 7%, significantly exceeding salbutamol (Emax ≈ 27%, p < 0.05) and demonstrating a rank order of efficacy SR 59119A > SR 59104A > terbutaline ≈ salbutamol ≈ CGP 12177 . Its action was stereospecifically antagonized by the β₃-AR antagonist SR 59230A but not by propranolol, confirming β₃-AR mediation . In contrast, the (R)-enantiomer is deployed as a chiral building block for nAChR ligand synthesis, not as a β₃-AR ligand. The (S)-enantiomer's EC₅₀ at human β₃-adrenoceptor is reported as 2.40 nM in cAMP accumulation assays , whereas no β₃-AR activity data exist for the (R)-form. This target-level divergence means the two enantiomers are pharmacologically non-substitutable.

Nicotinic acetylcholine receptor β3-adrenoceptor Enantiomeric selectivity nAChR ligand design

Regioisomeric Selectivity Determinant: 2-Pyridyl vs. 3-Pyridyl Ether Geometry Dictates nAChR Subtype Affinity

Bolchi et al. (2015) established that for pyrrolidine-based nAChR ligands, 'high α4β2 affinity and good subtype selectivity... get lost if... the position of pyridine nitrogen is changed' . The 3-((R)-pyrrolidin-3-yloxy)pyridine regioisomer (CHEMBL10260) binds α4β2 nAChR with IC₅₀ = 45 nM , while its racemic 3-substituted counterpart (CHEMBL273218) shows only weak agonist activity (EC₅₀ = 28.8 μM at human α4β2) . The 2-pyridyl substitution in the target compound repositions the pyridine nitrogen relative to the conserved water-mediated hydrogen-bond network in the nAChR orthosteric site, as computationally modeled by Bavo et al. (2021) . This altered geometry is predicted to produce a distinct α4β2/α3β4 selectivity ratio compared to the 3-pyridyl series, where selectivity ratios range from modest (7.5) to high (67.3) depending on aromatic substitution pattern . The 4-pyridyl regioisomer (CAS 933716-88-2) has no published nAChR affinity data, further underscoring the critical role of pyridine nitrogen position.

nAChR subtype selectivity Pyridine regioisomerism α4β2 affinity Hydrogen-bond pharmacophore

Salt Form Physicochemical Advantage: Dihydrochloride (CAS 1260613-92-0) vs. Free Base (CAS 927691-31-4) for Biological Assay Readiness

The dihydrochloride salt (MW 237.13) enables direct preparation of 10 mM stock solutions in aqueous buffers, a prerequisite for reproducible in vitro pharmacology . In contrast, the free base (MW 164.20, CAS 927691-31-4) has limited aqueous solubility and requires organic co-solvents (e.g., DMSO) for dissolution, introducing potential solvent artifacts in cell-based assays . Storage conditions further differentiate the two forms: the dihydrochloride is stable at room temperature , whereas the free base must be stored sealed in a dry environment at 2–8°C to prevent degradation . The dihydrochloride is supplied at ≥95% purity with a defined batch-specific molecular weight certificate , ensuring accurate molarity calculations for dose-response experiments. For the related 2-(pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride analog, water solubility exceeding 100 mg/mL at 25°C has been documented, demonstrating the general solubility enhancement conferred by dihydrochloride salt formation in this chemical series .

Aqueous solubility Stock solution preparation Dihydrochloride salt Assay-ready formulation

Synthetic Stereochemical Fidelity: Mitsunobu-Based Enantiocontrol vs. Racemic or Scalemic Alternatives

The (R)-enantiomer is produced via a Mitsunobu reaction that achieves complete stereochemical control, yielding material with ≥95% purity . This is critical because the racemic 2-(pyrrolidin-3-yloxy)pyridine (CAS 253603-61-1) would produce ambiguous SAR data when used as a building block for chiral target molecules . The importance of enantiopurity in this scaffold class is underscored by the Bolchi et al. (2015) study, which employed unichiral (single-enantiomer) analogues throughout to resolve the stereochemical determinants of nAChR affinity . In related pyrrolidine-based nAChR ligands, the (S)-enantiomer of 3-nitro-2-(pyrrolidin-3-yloxy)pyridine hydrochloride exhibits higher binding affinity to nAChRs compared to the (R)-form, directly demonstrating that stereochemistry at the pyrrolidine 3-position controls bioactivity in this chemotype . Use of racemic or enantiomerically impure starting material would conflate the contributions of each enantiomer to the final compound's pharmacological profile, undermining SAR interpretation.

Mitsunobu reaction Enantioselective synthesis Chiral purity SAR reproducibility

Computationally Validated Selectivity Determinant: 2-Pyridyl Scaffold Provides Distinct Water-Mediated H-Bond Network Interactions in nAChR Binding Pocket

The Bavo et al. (2021) computational study docked over forty pyrrolidine-based nAChR ligands into cryo-EM structures of human α4β2 and α3β4 subtypes . A key finding was that the pyridine nitrogen acts as a hydrogen-bond acceptor (HBA) interacting with a conserved structural water molecule in the binding pocket, and the spatial position of this nitrogen—determined by whether the ether linkage is at the 2-, 3-, or 4-position of pyridine—governs the geometry of this water-mediated H-bond network . The 3-pyridyl ether series (including A-84543 analogs) places the nitrogen in optimal position for this water bridge; shifting to the 2-pyridyl configuration alters the nitrogen's spatial coordinates, potentially engaging different residues or disrupting the water network. This is consistent with the Bolchi et al. (2015) experimental observation that changing pyridine nitrogen position abolishes high α4β2 affinity . The computational model predicts that the 2-pyridyl scaffold may favor interactions with the narrower β2 minus side residues (β2-Val111, β2-Phe119), which are not conserved in β4 (β4-Ile113, β4-Leu121), thereby modulating α4β2/α3β4 selectivity in a manner distinct from 3-pyridyl-based ligands .

Cryo-EM docking Water-mediated interactions α4β2/α3β4 selectivity Pharmacophore modeling

Scaffold Versatility: 2-Pyridyl Ether as a Dual-Use Building Block for nAChR Ligands and Nav1.7 Sodium Channel Modulators

In addition to its established role in nAChR ligand development, (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride has been cited as a critical structural probe for Nav1.7 sodium channel modulator design . This dual applicability is a distinguishing feature relative to the 3-pyridyl regioisomer, which is predominantly associated with nAChR programs. The 2-pyridyl ether scaffold has also been explored in kinase inhibitor design; the racemic 2-(pyrrolidin-3-yloxy)pyridine scaffold has been utilized to develop selective kinase inhibitors with improved selectivity and reduced off-target effects . Furthermore, 2-(pyrrolidin-3-yloxy)nicotinic acid derivatives (CAS 1086392-86-0) have been investigated as versatile intermediates, with the 2-pyridyl ether motif providing balanced polarity suitable for medicinal chemistry applications . No comparable Nav1.7 or kinase inhibitor applications are documented for the 3-pyridyl or 4-pyridyl regioisomers, suggesting the 2-substitution pattern confers unique target engagement breadth.

Nav1.7 sodium channel Ion channel modulator Multi-target building block Pain research

Optimal Application Scenarios for (R)-2-(Pyrrolidin-3-yloxy)pyridine Dihydrochloride Based on Quantified Differentiation Evidence


Chiral Building Block for α4β2-Selective nAChR Ligand Synthesis Requiring Defined Stereochemistry

Researchers developing subtype-selective nAChR ligands should select the (R)-enantiomer dihydrochloride as the chiral starting material when the target chemotype requires a 2-pyridyl ether linkage with defined (R)-stereochemistry at the pyrrolidine 3-position. The Mitsunobu-based synthesis ensures complete stereochemical control , while the 2-pyridyl geometry provides access to a selectivity space distinct from the extensively characterized 3-pyridyl A-84543 series . The dihydrochloride salt enables direct preparation of 10 mM aqueous stock solutions, facilitating immediate use in radioligand displacement assays against ³H-cytisine at α4β2 and α3β4 nAChR subtypes . The defined enantiopurity ensures that observed SAR reflects the contribution of the (R)-configuration rather than a mixed stereochemical signal . Note: the (S)-enantiomer (SR-59119A) must be explicitly avoided for nAChR programs, as it is a β₃-adrenoceptor agonist with a divergent pharmacological profile .

Scaffold for Dual nAChR/Nav1.7 Ion Channel Modulator Discovery Programs in Pain Research

For programs simultaneously targeting nicotinic acetylcholine receptors and voltage-gated sodium channels (particularly Nav1.7) in the context of analgesic development, the 2-pyridyl ether scaffold offers a unique advantage over the 3-pyridyl and 4-pyridyl regioisomers. Literature evidence supports the utility of this scaffold class for both nAChR ligand development and Nav1.7 sodium channel modulator design . The dihydrochloride salt form, with its room-temperature storage stability and aqueous solubility, is well-suited for medium-throughput electrophysiology assays (e.g., two-electrode voltage clamp in Xenopus oocytes expressing human Nav1.7 or nAChR subtypes) where consistent compound formulation is critical . Procurement of the (R)-enantiomer rather than the racemate is essential, as stereochemistry at the pyrrolidine 3-position has been demonstrated to control nAChR binding affinity in related chemotypes .

Medicinal Chemistry Programs Requiring Room-Temperature-Stable, Assay-Ready Chiral Building Blocks with Multi-Target Potential

Laboratories seeking to minimize cold-chain storage requirements and simplify compound management workflows should prioritize the dihydrochloride salt (CAS 1260613-92-0) over the free base (CAS 927691-31-4). The dihydrochloride is stable at room temperature , whereas the free base requires sealed dry storage at 2–8°C . This logistical advantage is particularly relevant for medium-to-high-throughput medicinal chemistry groups where frequent access to building blocks is required and cold storage capacity may be constrained. The ≥95% purity specification with batch-specific molecular weight certification enables accurate molarity calculations without additional analytical characterization . Furthermore, the 2-pyridyl ether scaffold has demonstrated applicability across multiple target classes including nAChRs, Nav1.7, and kinases , allowing a single inventory item to support diverse project portfolios.

Structure-Based Drug Design Campaigns Leveraging Published cryo-EM Structures of Human nAChR Subtypes

For computational chemistry and structure-based drug design groups utilizing the published cryo-EM structures of human α4β2 (PDB: 6CNJ) and α3β4 (PDB: 6CNK) nAChR subtypes, the (R)-2-(pyrrolidin-3-yloxy)pyridine scaffold provides a structurally characterized starting point for virtual screening and docking studies . The Bavo et al. (2021) computational framework has established that the pyridine nitrogen position governs water-mediated hydrogen-bond network geometry in the orthosteric binding pocket, with the 2-pyridyl isomer predicted to engage the β2 minus side residues (β2-Val111, β2-Phe119) in a manner distinct from the 3-pyridyl series . The defined (R)-stereochemistry is essential for docking studies, as the (S)-enantiomer would present the pyrrolidine ring in an incompatible orientation for the conserved π-cation interaction with the aromatic box (α4-Trp156) . Experimental validation of docking predictions is facilitated by the dihydrochloride salt's aqueous solubility, enabling direct use in functional assays (FLIPR, electrophysiology) without solvent interference .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.